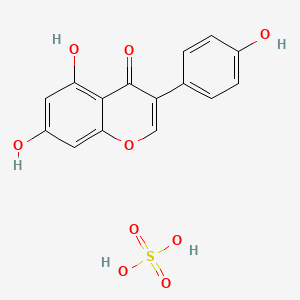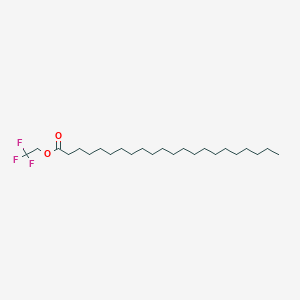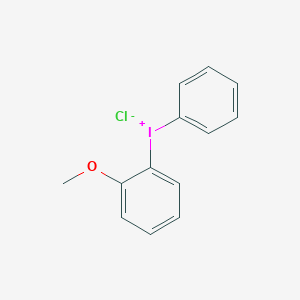
(2-Methoxyphenyl)(phenyl)iodanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)(phenyl)iodanium chloride is a chemical compound with the molecular formula C13H12ClIO It is an organoiodine compound that contains an iodonium ion, which is a positively charged iodine atom bonded to two aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)iodanium chloride typically involves the reaction of iodobenzene with (2-methoxyphenyl)boronic acid in the presence of a suitable oxidizing agent and a chloride source. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent and hydrochloric acid as the chloride source. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired iodonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyphenyl)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Reduction: It can be reduced to form iodobenzene and (2-methoxyphenyl)benzene.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include iodobenzene, (2-methoxyphenyl)benzene, and various substituted aryl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)(phenyl)iodanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for radiolabeling in positron emission tomography (PET) imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)(phenyl)iodanium chloride involves the activation of the iodonium ion, which can then participate in various electrophilic reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the aryl group to nucleophiles. This process is often mediated by the formation of reactive intermediates, such as iodonium ylides, which enhance the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyliodonium chloride: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)iodanium chloride: Similar structure with the methoxy group at the para position.
(2-Methoxyphenyl)(4-methylphenyl)iodanium chloride: Similar structure with a methyl group on the phenyl ring.
Uniqueness
(2-Methoxyphenyl)(phenyl)iodanium chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different electronic and steric effects compared to other iodonium salts, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
185033-27-6 |
|---|---|
Fórmula molecular |
C13H12ClIO |
Peso molecular |
346.59 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-phenyliodanium;chloride |
InChI |
InChI=1S/C13H12IO.ClH/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
ONXNHBKFSGUYHL-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1[I+]C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


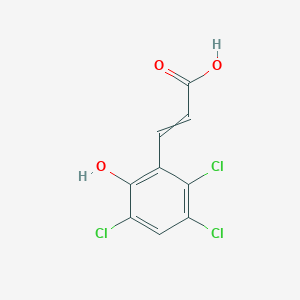
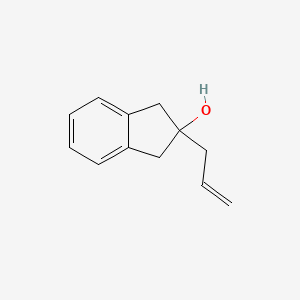
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
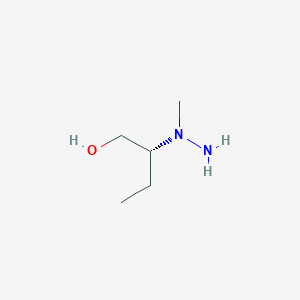

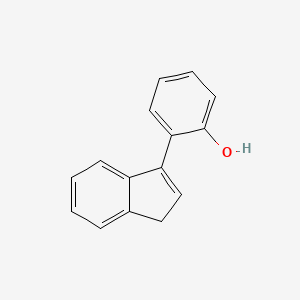

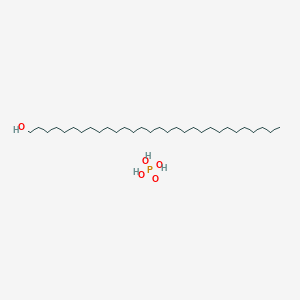
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
